molecular formula C10H9BrClIN2O B1527997 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine CAS No. 1305324-59-7

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine

Cat. No.: B1527997
CAS No.: 1305324-59-7
M. Wt: 415.45 g/mol
InChI Key: PFWCCBWRZODRHP-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, iodine, and tert-butyl groups attached to an oxazolo[4,5-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with biological activity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into materials with specific electronic or optical properties for use in advanced technologies.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the tert-butyl group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridine-7-carboxylic acid
  • 2-(tert-Butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-C]pyridine
  • tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-yl)carbamate

Uniqueness

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, iodine) and a tert-butyl group on the oxazolo[4,5-C]pyridine core. This unique combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-2-tert-butyl-7-chloro-6-iodo-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClIN2O/c1-10(2,3)9-14-5-6(16-9)4(12)8(13)15-7(5)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCCBWRZODRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154671
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-59-7
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine
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